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Introduction to FluoroBora I
FluoroBora I is a novel, cell-permeable fluorescent probe designed for the dynamic tracking of

intracellular calcium ions (Ca²⁺) in living cells. Its unique boronate-based structure confers high

specificity and sensitivity for Ca²⁺, exhibiting a significant increase in fluorescence intensity

upon binding. This property makes FluoroBora I an exceptional tool for real-time imaging of

calcium signaling pathways, which are pivotal in a multitude of cellular processes, including

neurotransmission, muscle contraction, and apoptosis. The probe is engineered for minimal

cytotoxicity and phototoxicity, ensuring cell viability and the integrity of biological processes

during extended imaging experiments.[1][2][3][4]

Principle of Action
FluoroBora I operates on a photoinduced electron transfer (PeT) mechanism. In its free state,

the probe is dimly fluorescent due to the quenching of the fluorophore by a boronate-containing

receptor. Upon binding to intracellular Ca²⁺, a conformational change occurs, inhibiting the PeT

process and resulting in a dramatic enhancement of fluorescence. This "turn-on" response

provides a high signal-to-noise ratio, enabling the detection of subtle changes in intracellular

calcium concentrations.
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Monitoring of Calcium Signaling: Visualize and quantify intracellular calcium dynamics in

response to various stimuli, such as growth factors, neurotransmitters, or pharmacological

agents.[5]

Drug Discovery and Development: Screen for compounds that modulate calcium signaling

pathways, providing insights into their mechanism of action and potential therapeutic effects.

Cytotoxicity Studies: Assess the impact of drug candidates on cellular calcium homeostasis,

a critical indicator of cell health and viability.[6][7][8]

Neurobiology Research: Investigate the role of calcium signaling in neuronal excitability,

synaptic transmission, and plasticity.

Cardiomyocyte Research: Study calcium transients and their role in excitation-contraction

coupling in heart muscle cells.

Quantitative Data Summary
The following tables summarize the key performance characteristics of FluoroBora I.

Table 1: Photophysical Properties of FluoroBora I

Parameter Value

Excitation Wavelength (max) 488 nm

Emission Wavelength (max) 515 nm

Quantum Yield (Ca²⁺-bound) 0.85

Quantum Yield (Ca²⁺-free) 0.02

Molar Extinction Coefficient 75,000 M⁻¹cm⁻¹

Dissociation Constant (Kd) for Ca²⁺ 250 nM

Table 2: Performance in Live-Cell Imaging
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Parameter Value

Recommended Loading Concentration 1-5 µM

Incubation Time 15-30 minutes

Signal-to-Noise Ratio >50-fold increase upon Ca²⁺ binding

Photostability High (minimal photobleaching over 60 min)

Cytotoxicity (at 5 µM) Low (<5% cell death after 24 hours)

Signaling Pathway Diagram
The following diagram illustrates a simplified calcium signaling pathway that can be

investigated using FluoroBora I.
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Caption: Simplified GPCR-mediated calcium signaling pathway.
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Experimental Protocols
Protocol 1: Live-Cell Staining with FluoroBora I
This protocol outlines the general procedure for staining live cells with FluoroBora I for

fluorescence microscopy.

Materials:

FluoroBora I stock solution (1 mM in DMSO)

Live cells cultured on glass-bottom dishes or coverslips

Complete cell culture medium

Balanced Salt Solution (e.g., HBSS or PBS) with Ca²⁺ and Mg²⁺

Procedure:

Cell Preparation: Culture cells to the desired confluency (typically 70-90%) on a suitable

imaging vessel.

Preparation of Staining Solution: Prepare a working solution of FluoroBora I by diluting the

stock solution in complete culture medium to a final concentration of 1-5 µM.

Cell Staining: Remove the culture medium from the cells and add the FluoroBora I staining

solution.

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

Washing: Gently wash the cells twice with pre-warmed balanced salt solution to remove

excess probe.

Imaging: Add fresh, pre-warmed balanced salt solution or culture medium to the cells. The

cells are now ready for imaging using a fluorescence microscope equipped with standard

FITC/GFP filter sets.

Protocol 2: Monitoring Stimulus-Induced Calcium Flux
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This protocol describes how to use FluoroBora I to measure changes in intracellular calcium in

response to a stimulus.

Materials:

Cells stained with FluoroBora I (as per Protocol 1)

Stimulus of interest (e.g., agonist, ionophore) prepared at the desired concentration.

Fluorescence microscope with time-lapse imaging capabilities.

Procedure:

Baseline Imaging: Place the stained cells on the microscope stage and acquire a baseline

fluorescence image or a short time-lapse series to establish the resting calcium level.

Stimulus Addition: Carefully add the stimulus to the imaging chamber.

Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of fluorescence

images to capture the resulting calcium flux. The acquisition parameters (exposure time,

frame rate) should be optimized to balance signal intensity with minimizing phototoxicity.[4][9]

Data Analysis: Quantify the changes in fluorescence intensity over time in individual cells or

regions of interest to determine the kinetics and magnitude of the calcium response.

Experimental Workflow Diagram
The following diagram illustrates the general workflow for a live-cell imaging experiment using

FluoroBora I.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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